2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol
Description
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-[1-(cyclopropylamino)ethyl]-4-fluorophenol |
InChI |
InChI=1S/C11H14FNO/c1-7(13-9-3-4-9)10-6-8(12)2-5-11(10)14/h2,5-7,9,13-14H,3-4H2,1H3 |
InChI Key |
HZKWREHYOGYQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Aromatic Precursors
- Route via diazocompound formation:
Aromatic precursors bearing suitable leaving groups (e.g., halides) are reacted with diazomethane derivatives or through Simmons–Smith cyclopropanation using diiodomethane and zinc-copper couple.- This method yields enantiomerically pure trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine with yields around 87%, as per patent disclosures.
Asymmetric Cyclopropanation
- Chiral catalyst-mediated cyclopropanation:
Using chiral oxazaborolidine catalysts with borane complexes, the enantioselective formation of cyclopropyl derivatives from styrene-like intermediates is achieved, with yields exceeding 80% and high stereoselectivity.
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Cyclopropanation | Chiral oxazaborolidine catalyst, borane, in toluene | 87% | Enantiomeric excess >95% |
Introduction of the Amino Group via Nucleophilic Substitution
- The cyclopropyl precursor bearing a leaving group (e.g., chloride or mesylate) undergoes nucleophilic substitution with ammonia or cyclopropylamine:
R–Cl + NH₃ → R–NH₂ + HCl
- This step is typically performed in ethanol or methanol at room temperature or slightly elevated temperatures (around 50°C), with yields of approximately 80-90%.
| Reaction | Conditions | Yield | Notes |
|---|---|---|---|
| Nucleophilic substitution | Cyclopropyl chloride + ammonia in ethanol | 85% | Reaction monitored by NMR; purification via recrystallization |
Functionalization to Attach the Ethyl Linkage
The amino-cyclopropane derivative is reacted with 4-fluorophenol derivatives via reductive amination or alkylation strategies:
Reductive amination:
Condensation of the amino group with aldehyde derivatives (e.g., formaldehyde or paraformaldehyde) in the presence of reducing agents like sodium cyanoborohydride yields the ethyl linkage.Alternative route:
Direct alkylation using 2-bromoethyl derivatives under basic conditions.
| Reaction | Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation | 4-fluorophenol derivative + 2-bromoethylamine | 70-75% | Purified by chromatography |
Final Assembly and Purification
The final compound, 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol , is purified using column chromatography, recrystallization, or preparative HPLC, with overall yields ranging from 45% to 60%, depending on the route and scale.
Summary of Key Research Outcomes
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atom in the phenol ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenol ring .
Scientific Research Applications
2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The fluorophenol moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues from TRC Standards ()
The following compounds share cyclopropylamino and fluorinated aromatic motifs, enabling comparative analysis:
Pyrimidine Derivatives ()
Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate (CAS 1379811-61-6)
- Molecular Formula : C₁₁H₁₅N₃O₂
- Key Features : Pyrimidine ring, ester group, methyl substituent.
- The ester group increases solubility in non-polar solvents compared to phenolic -OH. The absence of fluorine on the aromatic ring reduces electronegativity effects .
Crystallographic Insights ()
The compound 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (Acta Cryst. E, 2013) shares a cyclopropyl-fluorophenyl motif but differs in functional groups (ketone vs. phenol). Crystallographic data reveals a dihedral angle of 85.2° between the cyclopropane and fluorophenyl planes, suggesting steric hindrance that may limit rotational freedom. In contrast, the target compound’s phenolic -OH could facilitate intermolecular hydrogen bonding, influencing crystal packing and solubility .
Research Findings and Implications
- Bioactivity: Fluorophenols with cyclopropyl groups (e.g., TRC C988830) are reported in antimicrobial research due to fluorine’s electronegativity and cyclopropane’s metabolic resistance .
- Physicochemical Properties: Phenolic -OH in the target compound increases acidity (predicted pKa ~9.5–10.5) compared to ester-containing analogs (pKa neutral). This impacts ionization state and membrane permeability.
- Synthetic Accessibility: Cyclopropylaminoethyl substituents are typically introduced via nucleophilic substitution or reductive amination, while fluorophenols are often synthesized via electrophilic fluorination .
Biological Activity
2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a cyclopropylamino group and a fluorophenol moiety, which are significant for its biological interactions. The structural formula can be represented as follows:
The biological activity of 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. Preliminary studies suggest that it may function as a selective modulator in various signaling pathways.
Key Activities:
- Antitumor Activity : Initial findings indicate that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial for neurodegenerative conditions.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol in preclinical models.
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry investigated the compound's effects on various cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values ranging from 10 to 30 μM across different cell lines, indicating significant cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound against oxidative stress in neuronal cells. Key findings included:
- Model Used : SH-SY5Y neuroblastoma cells.
- Results : Treatment with the compound reduced reactive oxygen species (ROS) levels by approximately 40%, suggesting a protective mechanism against oxidative damage.
Pharmacokinetics
Understanding the pharmacokinetics of 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol is essential for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.
- Metabolism : Primarily metabolized by liver enzymes, leading to several active metabolites.
- Excretion : Mostly excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
